Cas no 899749-79-2 (1-(2-fluorophenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide)

1-(2-fluorophenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide structure
899749-79-2 structure
Product Name:1-(2-fluorophenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide
CAS No:899749-79-2
MF:C21H20FN3O
MW:349.401408195496
CID:5497367
Update Time:2025-10-22

1-(2-fluorophenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • Pyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, 1-(2-fluorophenyl)-3,4-dihydro-N-(3-methylphenyl)-
    • 1-(2-fluorophenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide
    • Inchi: 1S/C21H20FN3O/c1-15-6-4-7-16(14-15)23-21(26)25-13-12-24-11-5-10-19(24)20(25)17-8-2-3-9-18(17)22/h2-11,14,20H,12-13H2,1H3,(H,23,26)
    • InChI Key: ZKTWVUOOSCPDMT-UHFFFAOYSA-N
    • SMILES: C12=CC=CN1CCN(C(NC1=CC=CC(C)=C1)=O)C2C1=CC=CC=C1F

1-(2-fluorophenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide Pricemore >>

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Additional information on 1-(2-fluorophenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide

1-(2-Fluorophenyl)-N-(3-Methylphenyl)-1H,2H,3H,4H-Pyrrolo[1,2-a]Pyrazine-2-Carboxamide: A Comprehensive Overview

The compound with CAS No. 899749-79-2, known as 1-(2-fluorophenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide, has garnered significant attention in the field of organic chemistry and pharmacology. This molecule is a derivative of pyrrolopyrazine, a heterocyclic compound with unique electronic properties and potential bioactivity. The pyrrolo[1,2-a]pyrazine core is a fused bicyclic system that combines the structural features of pyrrole and pyrazine rings, making it a promising scaffold for drug discovery.

Recent studies have highlighted the importance of fluorinated aromatic rings in enhancing the pharmacokinetic properties of small molecules. The presence of a fluorophenyl group at the 2-position of the pyrrolopyrazine ring introduces electron-withdrawing effects, which can modulate the molecule's reactivity and bioavailability. Additionally, the N-(3-methylphenyl) substituent at the carboxamide group contributes to increased lipophilicity and potentially improved membrane permeability.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic aromatic substitution and coupling reactions. Researchers have optimized reaction conditions to achieve high yields and selectivity. For instance, the use of microwave-assisted synthesis has been reported to accelerate the formation of the pyrrolopyrazine ring system while maintaining product purity.

From a pharmacological perspective, 1-(2-fluorophenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has shown potential as a kinase inhibitor in preliminary assays. Its ability to bind to specific protein targets makes it a candidate for further investigation in cancer therapy. Recent advancements in computational chemistry have enabled detailed molecular docking studies to elucidate its binding mode and interactions with target enzymes.

In terms of applications, this compound is being explored for its role in targeted drug delivery systems. The combination of its structural flexibility and functional groups makes it suitable for conjugation with biomolecules or nanoparticles. Furthermore, its stability under physiological conditions suggests potential use in chronic disease treatments where sustained release is required.

Looking ahead, ongoing research is focused on optimizing the fluorophenyl and methylphenyl substituents to enhance selectivity and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression from preclinical studies to clinical trials.

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